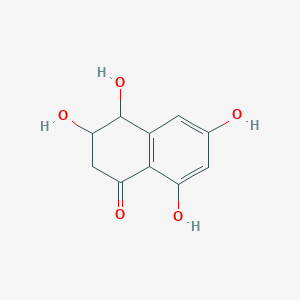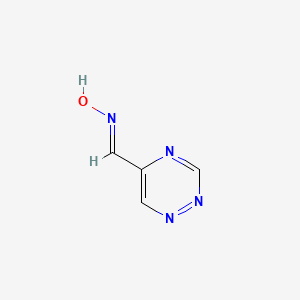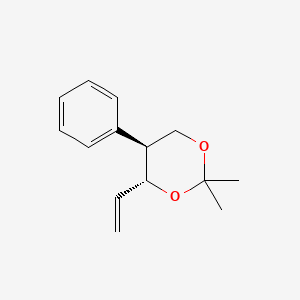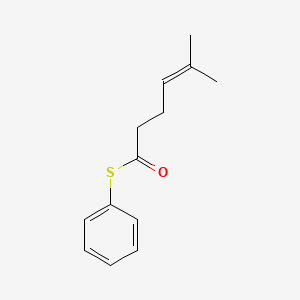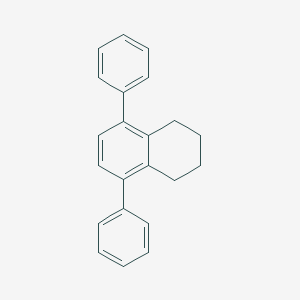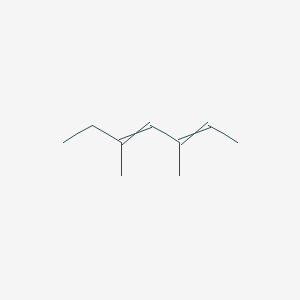
3,5-Dimethylhepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylhepta-2,4-diene is an organic compound with the molecular formula C₉H₁₆. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products
Addition Products: Formed from electrophilic addition reactions.
Epoxides and Diols: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Scientific Research Applications
3,5-Dimethylhepta-2,4-diene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its derivatives are studied for potential use in polymer and material science.
Biological Studies: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dimethylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene interacts with a dienophile to form a cyclohexene derivative through a concerted mechanism involving the overlap of molecular orbitals .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,4-Hexadiene: A conjugated diene with a similar carbon chain length but different substitution pattern.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring conjugated diene with applications in polymer synthesis.
Uniqueness
3,5-Dimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for unique interactions in Diels-Alder reactions and other synthetic applications .
Properties
CAS No. |
101935-28-8 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3,5-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3 |
InChI Key |
UCZAREQHYMBQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


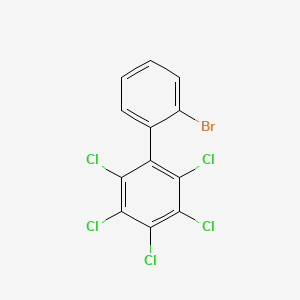
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
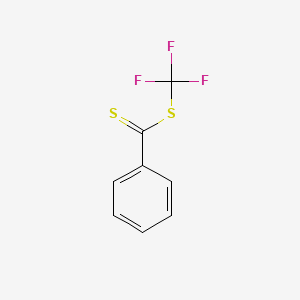
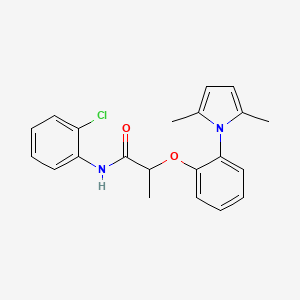
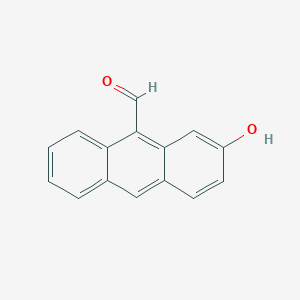
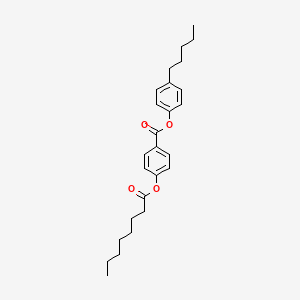
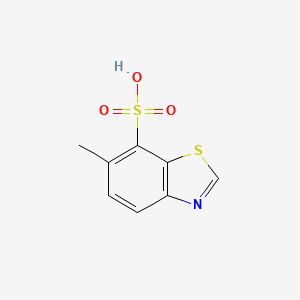
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
